molecular formula C6H12Cl2N4 B1449709 1H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridin-3-amine dihydrochloride CAS No. 1706440-13-2

1H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridin-3-amine dihydrochloride

Cat. No.: B1449709
CAS No.: 1706440-13-2
M. Wt: 211.09 g/mol
InChI Key: WKVHEAOOFVVASV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridin-3-amine dihydrochloride (CAS 1706440-13-2) is a high-purity, powdered chemical reagent serving as a versatile building block in medicinal chemistry and drug discovery research . This compound features a fused pyrazolo[4,3-c]pyridine core, a privileged scaffold recognized for its significant pharmacological potential . Recent scientific studies highlight the value of this chemical core in pioneering research areas. Notably, derivatives based on the 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine structure have been designed as potent allosteric inhibitors of autotaxin (ATX), a key target in the treatment of progressive pulmonary fibrosis . In another research context, similar pyrazolo[4,3-c]pyridine scaffolds have been developed as effective carbonic anhydrase inhibitors (CAIs), showing promising activity against both human and bacterial enzymes, which points to potential applications in developing new antimicrobial and anticancer agents . The compound is supplied as a dihydrochloride salt to enhance stability and solubility. Researchers must note that this product is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary applications .

Properties

IUPAC Name

4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-amine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N4.2ClH/c7-6-4-3-8-2-1-5(4)9-10-6;;/h8H,1-3H2,(H3,7,9,10);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKVHEAOOFVVASV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC2=C1NN=C2N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12Cl2N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Strategy

The synthesis of 1H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridin-3-amine dihydrochloride typically involves:

  • Construction of the pyrazolo[4,3-c]pyridine heterocyclic scaffold.
  • Introduction of the amino group at the 3-position.
  • Conversion to the dihydrochloride salt for improved stability and handling.

This approach aligns with common synthetic routes for fused pyrazolo-pyridine derivatives, where cyclization reactions and functional group transformations are key steps.

The introduction of the amino group at the 3-position of the pyrazolo-pyridine ring is crucial. Methods include:

  • Direct amination via nucleophilic substitution if a suitable leaving group is present at the 3-position.
  • Reductive amination or amination of a precursor ketone or aldehyde group on the ring.
  • Use of ammonium salts or ammonia sources under conditions favoring substitution or addition.

The amine functionality is essential for biological activity and can be subsequently converted into the dihydrochloride salt for enhanced solubility and stability.

Formation of the Dihydrochloride Salt

The dihydrochloride salt is formed by treatment of the free amine compound with hydrochloric acid, typically in an organic solvent or aqueous medium. This step:

  • Improves the compound's crystallinity and purity.
  • Enhances water solubility.
  • Facilitates handling and formulation for biological testing.

This salt formation is a standard practice for amine-containing heterocycles.

Related Synthetic Methods and Research Findings

Though direct preparation methods for this compound are scarce, related pyrazolo-fused heterocycles have been synthesized using:

  • Cyclization of amino acid derivatives with acetic anhydride to form lactones and subsequent ring closure.
  • Reactions involving ethyl chloroacetate and pyridine to introduce ester functionalities, which can be converted to amines.
  • Use of various solvents such as pyridine, acetone, and reflux conditions to optimize yields and selectivity.

Patents on pyrazolo-pyrimidinone derivatives describe processes involving auxiliary bases, inert solvents, and controlled temperature to achieve high purity and yield, which may be adapted for pyrazolo-pyridine analogs.

Summary Table of Preparation Steps

Step Description Typical Conditions/Notes
1. Pyrazolo-pyridine core synthesis Cyclization of hydrazine with pyridine derivatives Heating in polar solvents, acid catalysts
2. Amination at 3-position Nucleophilic substitution or reductive amination Use of ammonia or ammonium salts
3. Salt formation Treatment with hydrochloric acid to form dihydrochloride salt Organic solvent or aqueous medium

Research Findings and Analytical Data

  • Molecular weight of this compound is approximately 211.09 g/mol.
  • Spectroscopic data (IR, NMR) for related compounds show characteristic absorption bands for NH and C=O groups, which can be used to confirm structure and purity.
  • Yields for analogous heterocyclic syntheses range from 60-70% under optimized conditions.
  • The compound's biological activities, such as anti-inflammatory and antibacterial effects, have been linked to structural features introduced during synthesis.

Chemical Reactions Analysis

Types of Reactions: 1H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridin-3-amine dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridin-3-amine dihydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridin-3-amine dihydrochloride involves its interaction with specific molecular targets. In biological systems, it can inhibit the activity of certain enzymes by binding to their active sites. This inhibition can disrupt key biochemical pathways, leading to the desired therapeutic effects. The compound’s structure allows it to interact with various molecular targets, making it a versatile tool in drug discovery .

Comparison with Similar Compounds

Key Observations:

The oxazolo-pyridine analog replaces a nitrogen atom with oxygen, altering electronic properties and hydrogen-bonding capacity, which may affect binding affinity in biological targets . The ethyl ester derivative introduces a carboxylate group, expanding utility as a synthetic intermediate for further functionalization .

Salt Form and Stability: Dihydrochloride salts (target compound and 1,3-dimethyl analog) generally exhibit higher aqueous solubility than mono-hydrochloride derivatives, critical for formulation in drug delivery .

Application-Specific Comparisons

Pharmaceutical Research

  • Target Compound : Used as a scaffold for kinase inhibitors and GPCR modulators due to its rigid bicyclic structure and amine functionality .
  • 1-Methyl Analog : Demonstrates enhanced metabolic stability in preclinical studies, making it a preferred intermediate for CNS-targeting drugs .
  • Oxazolo-pyridine Analog : Explored as a bioisostere for pyrazolo-pyridines in antibiotic development, leveraging its oxygen atom for improved solubility .

Material Science

  • Ethyl Ester Derivative : Serves as a precursor for metal-organic frameworks (MOFs) due to its carboxylate group, enabling coordination chemistry applications .

Q & A

Q. What statistical approaches are recommended for analyzing SAR data in pyrazolo[4,3-c]pyridine-based inhibitors?

  • Methodological Answer: Multivariate regression (e.g., PLS or Random Forest) correlates substituent descriptors (Hammett σ, LogP) with IC50 values. Outlier detection (e.g., Grubbs test) identifies compounds with anomalous activity due to assay artifacts. Clustering analysis groups derivatives by mechanism (e.g., hydrophobic vs. electrostatic binding) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridin-3-amine dihydrochloride
Reactant of Route 2
1H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridin-3-amine dihydrochloride

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